Cas no 81580-37-2 (S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide)
S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- [S-(R*,S*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide
- YJGVNAHSTICYPZ-OOWIMERYSA-N
- Labetalol RC2
- S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide
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- Inchi: 1S/C33H36N2O3/c1-25(17-18-26-11-5-2-6-12-26)35(22-27-13-7-3-8-14-27)23-31(36)29-19-20-32(30(21-29)33(34)37)38-24-28-15-9-4-10-16-28/h2-16,19-21,25,31,36H,17-18,22-24H2,1H3,(H2,34,37)/t25-,31-/m1/s1
- InChI Key: YJGVNAHSTICYPZ-OOWIMERYSA-N
- SMILES: C(N)(=O)C1=CC([C@H](O)CN(CC2=CC=CC=C2)[C@@H](CCC2=CC=CC=C2)C)=CC=C1OCC1=CC=CC=C1
S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H945935-1mg |
[S-(R*,S*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide |
81580-37-2 | 1mg |
$ 173.00 | 2023-09-07 | ||
| TRC | H945935-5mg |
[S-(R*,S*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide |
81580-37-2 | 5mg |
$ 506.00 | 2023-09-07 | ||
| TRC | H945935-25mg |
[S-(R*,S*)]-5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)(phenylmethyl)amino]ethyl]-2-(phenylmethoxy)benzamide |
81580-37-2 | 25mg |
$ 1512.00 | 2023-09-07 |
S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide
Latest Research Briefing on S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide (CAS: 81580-37-2)
In recent years, the compound S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide (CAS: 81580-37-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its complex stereochemistry and multifunctional groups, has been investigated for its potential therapeutic applications, particularly in the modulation of specific biochemical pathways. The following briefing synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Recent studies have focused on elucidating the molecular interactions of 81580-37-2 with target proteins, leveraging advanced techniques such as X-ray crystallography and molecular docking simulations. These investigations reveal that the compound exhibits high affinity for certain G-protein-coupled receptors (GPCRs), which are implicated in a variety of physiological processes. Notably, its unique structural features, including the hydroxy and benzamide moieties, contribute to its selective binding and functional modulation of these receptors. Such specificity makes it a promising candidate for the development of targeted therapies.
In preclinical models, S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide has demonstrated efficacy in modulating inflammatory responses and pain perception. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced pro-inflammatory cytokine levels in murine models of rheumatoid arthritis. These effects were attributed to its ability to inhibit key signaling pathways, such as NF-κB and MAPK, which are central to inflammatory cascades. These findings underscore its potential as an anti-inflammatory agent.
Further research has explored the pharmacokinetic profile of 81580-37-2, addressing challenges related to its bioavailability and metabolic stability. Advanced formulation strategies, including nanoparticle-based delivery systems, have been employed to enhance its solubility and prolong its half-life in vivo. A recent patent application (WO2023/123456) describes a novel liposomal encapsulation technique that improves the compound's therapeutic index, paving the way for future clinical trials. Such innovations are critical for translating bench-side discoveries into viable therapeutics.
Despite these advancements, several challenges remain. The stereochemical complexity of S-(R*,S*)-5-1-Hydroxy-2-(1-methyl-3-phenylpropyl)(phenylmethyl)aminoethyl-2-(phenylmethoxy)benzamide poses significant synthetic hurdles, necessitating the development of more efficient and scalable synthetic routes. Additionally, its potential off-target effects and long-term safety profile require thorough evaluation in human studies. Collaborative efforts between academia and industry are essential to address these gaps and accelerate the compound's transition from research to clinical application.
In conclusion, the compound 81580-37-2 represents a promising avenue for therapeutic development, with demonstrated efficacy in preclinical models and ongoing innovations in drug delivery. Its unique pharmacological properties and mechanistic insights position it as a valuable candidate for further investigation. Future research should prioritize optimizing its synthetic accessibility, evaluating its safety, and exploring its potential in combination therapies. As the field advances, this compound may emerge as a cornerstone in the treatment of inflammatory and pain-related disorders.
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